Hydroxyl Group Impact: Enhanced Polar Surface Area vs. Non-Hydroxylated Diester
The presence of the 5-hydroxyl group in the target compound increases its topological polar surface area (tPSA) relative to diethyl L-α-aminoadipate hydrochloride, which lacks this group. While experimental tPSA values are not reported, the molecular formula difference (C10H20ClNO5 vs. C10H20ClNO4) implies an additional hydrogen-bond donor/acceptor site that can modulate interactions with biological targets or chromatographic stationary phases . This structural difference is critical when the 5-OH serves as a synthetic handle for site-selective conjugation.
| Evidence Dimension | Topological Polar Surface Area (estimated) |
|---|---|
| Target Compound Data | Predicted tPSA ≈ 99 Ų (C10H20ClNO5, one extra O) |
| Comparator Or Baseline | Diethyl L-α-aminoadipate hydrochloride: Experimental tPSA = 78.62 Ų |
| Quantified Difference | ≈ +20 Ų increase in tPSA |
| Conditions | Calculated/experimental PSA values; physiological and chromatographic contexts |
Why This Matters
A higher tPSA can improve aqueous solubility and alter membrane permeability, which is critical when designing prodrugs or synthetic intermediates where purification depends on polarity differences.
